2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Overview
Description
The compound appears to contain a boronate ester group, specifically a pinacol boronate ester, which is commonly used in organic synthesis . The pinacol boronate group is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of pinacol boronate esters generally consists of a boron atom bonded to two oxygen atoms and a carbon-based group .Chemical Reactions Analysis
Pinacol boronate esters are known to undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
Pinacol boronate esters are typically solids at room temperature . They are stable under normal conditions but can decompose if heated .Scientific Research Applications
Synthesis and Polymer Chemistry
5,10-Diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole has been developed through direct borylation, utilizing 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) compounds. This precursor is instrumental in synthesizing high-performance semiconducting polymers, demonstrating the significance of such compounds in advanced polymer chemistry (Kawashima et al., 2013).
Organic Thin-Film Transistor Applications
Research has shown the utility of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives in the field of organic electronics, particularly in organic thin-film transistors (OFETs). These compounds have been synthesized and characterized for their suitability in this application, revealing their potential in electronics and materials science (Yinxiang Lu et al., 2010).
Molecular Structure and DFT Studies
Studies involving 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole have provided insights into the molecular structure of these compounds. Techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction, along with Density Functional Theory (DFT) calculations, have been used to elucidate their structures, demonstrating the chemical versatility of these compounds in molecular studies (Liao et al., 2022).
Application in Metal Ion Detection
In the realm of sensory applications, certain polymers synthesized from NBN-containing vinyl monomers, related to the 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) family, have shown promise as fluorescent sensors for metal ion detection. These polymers demonstrate excellent selectivity and sensitivity, especially in detecting Fe3+ and Cr3+, underscoring their potential in environmental monitoring and analytical chemistry (Tao Li et al., 2022).
Crystallographic and Conformational Analysis
Another study focused on the crystal structure and vibrational properties of related compounds. This research provides detailed insight into the molecular conformations and characteristics of these compounds, which is crucial for understanding their behavior in various applications (Qing-mei Wu et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20B2N2O2/c1-15(2)16(3,4)22-18(21-15)17-19-12-9-5-7-11-8-6-10-13(20-17)14(11)12/h5-10,19-20H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSOISWGYNXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20B2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.